molecular formula C12H15NO4 B3187319 Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate CAS No. 147646-19-3

Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate

Cat. No.: B3187319
CAS No.: 147646-19-3
M. Wt: 237.25 g/mol
InChI Key: BUIFVXUEKSDBLS-UHFFFAOYSA-N
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Description

Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an ethoxy group and an oxopropyl group attached to the nicotinate moiety.

Preparation Methods

The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale esterification processes, utilizing automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory conditions.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, influencing signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate can be compared with other nicotinate derivatives, such as:

Properties

IUPAC Name

methyl 4-(3-ethoxy-3-oxopropyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-11(14)5-4-9-6-7-13-8-10(9)12(15)16-2/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIFVXUEKSDBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=NC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an argon gas atmosphere, a mixture of zinc (21.0 g, 321 mmol) and 1,2-dibromoethane (1.40 mL, 16.2 mmol) in tetrahydrofuran (105 mL) was stirred at 80° C. for 20 min. After cooling to room temperature, chlorotrimethylsilane (400 μL, 3.13 mmol) was added at room temperature, and the mixture was stirred for 30 min. A solution of ethyl 3-iodopropanoate (60.0 g, 263 mmol) in tetrahydrofuran (53 mL) was added dropwise to the mixture at room temperature, and the mixture was stirred at 40° C. for 3 hr. A solution of copper(I) cyanide (19.2 g, 214 mmol) and lithium chloride (18.3 g, 432 mmol) in tetrahydrofuran (50 mL) was added dropwise to the mixture at 0° C., and the mixture was stirred for 30 min. This mixture was added dropwise at −78° C. under an argon gas atmosphere to a mixture obtained by stirring a solution of ethyl chlorocarbonate (19.4 mL, 203 mmol) and methyl nicotinate (27.8 g, 203 mmol) in tetrahydrofuran (105 mL) at 0° C. for 30 min, and the mixture was stirred for 12 hr while heating to room temperature. The reaction solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was filtered. The filtrate was concentrated under reduced pressure, and the insoluble material was filtered off. The filtrate was extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. Xylene (105 mL) and sulfur (20.0 g, 624 mmol) were added to the residue, and the mixture was stirred at 140° C. for 12 hr. After cooling to room temperature, the insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=10/90→30/70) to give the title compound (20.5 g, yield 43%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Two
Name
Quantity
21 g
Type
catalyst
Reaction Step Two
Quantity
400 μL
Type
catalyst
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
105 mL
Type
solvent
Reaction Step Four
Quantity
60 g
Type
reactant
Reaction Step Five
Quantity
53 mL
Type
solvent
Reaction Step Five
Name
copper(I) cyanide
Quantity
19.2 g
Type
reactant
Reaction Step Six
Quantity
18.3 g
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
19.4 mL
Type
reactant
Reaction Step Seven
Quantity
27.8 g
Type
reactant
Reaction Step Seven
Quantity
105 mL
Type
solvent
Reaction Step Seven
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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